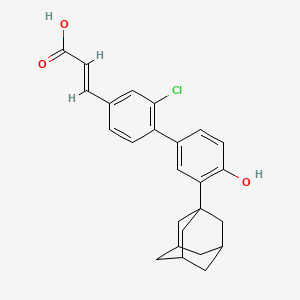
3-Cl-AHPC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid, commonly referred to as 3-Cl-AHPC, is an adamantyl-substituted retinoid-related molecule. This compound has garnered significant attention due to its potent anti-cancer properties, particularly in inducing apoptosis in various cancer cell lines, including human acute myelogenous leukemia cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid involves several key steps:
Starting Materials: The synthesis begins with the preparation of 4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid.
Industrial Production Methods
While specific industrial production methods for 3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring purity, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid has several scientific research applications:
Chemistry: The compound is used as a model molecule for studying retinoid-related chemical reactions and mechanisms.
Biology: It is employed in research on apoptosis and cell signaling pathways, particularly in cancer biology.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid involves:
Comparaison Avec Des Composés Similaires
Similar Compounds
AHP3: Another adamantyl-substituted retinoid-related molecule with similar apoptotic properties.
Trans-Retinoic Acid: A standard retinoid used in cancer therapy, but with different molecular targets and mechanisms.
9-cis-Retinoic Acid: Another retinoid with distinct biological activities and therapeutic applications.
Uniqueness
3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid is unique due to its specific structure, which confers potent anti-cancer properties and the ability to induce apoptosis in cancer cells resistant to standard retinoids. Its ability to bind to the small heterodimer partner and activate the NF-κB pathway distinguishes it from other retinoid-related compounds .
Propriétés
Formule moléculaire |
C25H25ClO3 |
|---|---|
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
(E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H25ClO3/c26-22-10-15(2-6-24(28)29)1-4-20(22)19-3-5-23(27)21(11-19)25-12-16-7-17(13-25)9-18(8-16)14-25/h1-6,10-11,16-18,27H,7-9,12-14H2,(H,28,29)/b6-2+ |
Clé InChI |
ZUIMAMHUQKPCBR-QHHAFSJGSA-N |
SMILES isomérique |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)/C=C/C(=O)O)Cl)O |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)C=CC(=O)O)Cl)O |
Synonymes |
3-Cl-AHPC 4-(3-(1-adamantyl)-4-hydroxyphenyl)-3-chlorocinnamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















